![molecular formula C18H23N5O2 B2406605 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide CAS No. 1210693-55-2](/img/structure/B2406605.png)
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide
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Overview
Description
“N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide” is a compound that has been studied in the context of various biological activities . It is a derivative of N-(4-methoxyphenyl)piperazine (MeOPP), which is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .
Scientific Research Applications
Neuroprotective Effects
This compound has been studied for its neuroprotective effects. It has been found to be effective in ameliorating the alterations induced by aluminium chloride on behavioural and neurochemical indices. This suggests that it could potentially be used in the treatment of neurodegenerative disorders like Alzheimer’s disease .
Acetylcholinesterase Inhibitor
The compound has been screened for its efficacy as an acetylcholinesterase inhibitor (AChEI). AChEIs are drugs that increase the levels of acetylcholine, a neurotransmitter, in the brain. They are commonly used in the treatment of Alzheimer’s disease .
Modulation of Pharmacokinetic Properties
Piperazine, a structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance. This means it can enhance the absorption, distribution, metabolism, and excretion of the drug .
Antibacterial Activity
Some derivatives of this compound have shown promising antibacterial activity. This suggests that it could potentially be used in the development of new antibacterial drugs .
Antiviral Therapeutics
Benzamide-based compounds, similar to this one, have demonstrated notable antiviral activities against the H5N1 influenza virus. This indicates their potential in developing antiviral therapeutics.
Anticancer Applications
The synthesis of novel derivatives of this compound has also been explored for anticancer applications. This suggests that it could potentially be used in the treatment of various types of cancer.
Future Directions
The future directions for the study of “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide” could include further investigation into its mechanism of action, synthesis, and physical and chemical properties. Additionally, its potential applications in the treatment of diseases such as Alzheimer’s could be explored .
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. This interaction can lead to the treatment of various neurological conditions .
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-16-4-2-15(3-5-16)23-12-10-22(11-13-23)9-8-21-18(24)17-14-19-6-7-20-17/h2-7,14H,8-13H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIRTGMSCXHFET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide |
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